molecular formula C12H10N4O2S B12506991 N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B12506991
M. Wt: 274.30 g/mol
InChI Key: PGFGNBFAAHEIJE-UHFFFAOYSA-N
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Description

N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as phosphorus oxychloride, hydrazine hydrate, and carbon disulfide in solvents like ethanol and pyridine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation . The compound’s ability to form hydrogen bonds and interact with biological receptors contributes to its biological activity.

Comparison with Similar Compounds

N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be compared with other triazole derivatives such as:

Properties

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C12H10N4O2S/c17-19(18,15-10-4-2-1-3-5-10)11-6-7-12-14-13-9-16(12)8-11/h1-9,15H

InChI Key

PGFGNBFAAHEIJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CN3C=NN=C3C=C2

Origin of Product

United States

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